2-(Bromomethyl)succinic acid

Description

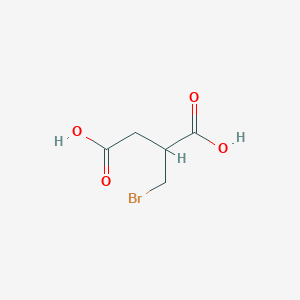

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO4/c6-2-3(5(9)10)1-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTXOPWLZNXCHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Bromomethyl Succinic Acid

Nucleophilic Substitution Reactions at the Bromomethyl Center

The bromomethyl group in 2-(bromomethyl)succinic acid serves as a primary site for nucleophilic substitution reactions. The nature of these reactions, whether proceeding through a unimolecular (S(_N)1) or bimolecular (S(_N)2) pathway, is influenced by several factors including the nucleophile, solvent, and the inherent structural features of the substrate itself.

S(_N)1 and S(_N)2 Reaction Pathways.chemistrysteps.com

Nucleophilic substitution reactions can generally proceed through two distinct mechanisms: S(_N)1 and S(_N)2. The S(_N)2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.org This "backside attack" results in an inversion of the stereochemical configuration at the reaction center. masterorganicchemistry.comyoutube.com The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com S(_N)2 reactions are favored by strong nucleophiles and are sensitive to steric hindrance around the reaction site. masterorganicchemistry.comyoutube.com Primary alkyl halides, like the bromomethyl group in 2-(bromomethyl)succinic acid, are generally expected to favor the S(_N)2 pathway due to the relative instability of a primary carbocation. organic-chemistry.org

Conversely, the S(_N)1 mechanism is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comchemistrysteps.com This is followed by a rapid attack of the nucleophile on the planar carbocation. chemistrysteps.comjove.com Because the nucleophile can attack from either face of the carbocation, S(_N)1 reactions at a chiral center typically lead to a mixture of retention and inversion of configuration, often resulting in racemization. masterorganicchemistry.comlibretexts.org The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com These reactions are favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and substrates that can form stable carbocations (tertiary > secondary > primary). organic-chemistry.org

| Feature | S(_N)1 Pathway | S(_N)2 Pathway |

| Mechanism | Two-step, carbocation intermediate | One-step, concerted |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |

| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic solvents favored | Aprotic solvents can be used |

Impact of Carboxylic Acid Functionality on Reactivity.

The presence of two carboxylic acid groups in the 2-(bromomethyl)succinic acid molecule significantly influences its reactivity in nucleophilic substitution reactions. These groups can exert their influence through several mechanisms, most notably neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orgmugberiagangadharmahavidyalaya.ac.in

Neighboring group participation occurs when a nearby functional group within the same molecule acts as an internal nucleophile, attacking the reaction center and displacing the leaving group. quora.com This intramolecular reaction forms a cyclic intermediate. dalalinstitute.com An external nucleophile then attacks this intermediate in a second S(_N)2 reaction to open the ring and form the final product. mugberiagangadharmahavidyalaya.ac.in

This two-step process, involving two consecutive S(_N)2-like inversions, ultimately leads to a retention of the original stereochemistry. dalalinstitute.comlibretexts.org A key indicator of neighboring group participation is a significantly enhanced reaction rate compared to a similar molecule lacking the participating group. wikipedia.org In the case of 2-(bromomethyl)succinic acid, a carboxylate group can act as the internal nucleophile. The proximity of the carboxylate to the bromomethyl center facilitates this intramolecular attack.

The rate enhancement in NGP can be substantial. For instance, the reaction of Ph-S-CH(_2)-CH(_2)-Cl with water is 600 times faster than that of CH(_3)-CH(_2)-CH(_2)-Cl due to the participation of the sulfur atom's lone pair. wikipedia.org Similarly, intramolecular reactions, like the formation of succinic anhydride (B1165640) from succinic acid, have a much higher equilibrium constant compared to the intermolecular equivalent, highlighting the favorability of intramolecular processes. libretexts.org

Stereochemical Outcomes of Substitution Reactions.

The stereochemical outcome of a nucleophilic substitution reaction at the bromomethyl center of 2-(bromomethyl)succinic acid is a critical diagnostic tool for elucidating the operative reaction mechanism. The carbon atom to which the bromomethyl group is attached is a prochiral center. libretexts.org

If the reaction proceeds via a standard intermolecular S(_N)2 mechanism, a complete inversion of stereochemistry at the reaction center is expected. masterorganicchemistry.comlibretexts.org In this scenario, the incoming nucleophile attacks the carbon atom from the side opposite to the departing bromide ion. masterorganicchemistry.com

In an S(_N)1 reaction scenario, the formation of a planar carbocation intermediate would lead to the loss of stereochemical information. chemistrysteps.comjove.com The nucleophile could then attack from either face of the carbocation, resulting in a racemic or near-racemic mixture of products. jove.comlibretexts.org However, given that the bromomethyl group is a primary halide, a classic S(_N)1 pathway is generally considered less likely unless carbocation rearrangements are possible and lead to a more stable intermediate. chemistrysteps.com

| Reaction Pathway | Expected Stereochemical Outcome |

| Intermolecular S(_N)2 | Inversion of configuration |

| S(_N)1 | Racemization (or mixture of inversion and retention) |

| Neighboring Group Participation (NGP) | Retention of configuration |

Elimination Reactions and Formation of Unsaturated Derivatives

In addition to substitution, 2-(bromomethyl)succinic acid can undergo elimination reactions, specifically dehydrobromination, to yield unsaturated derivatives. These reactions are often in competition with substitution pathways.

Synthesis of Methylene (B1212753) Succinic Acid Derivatives.mugberiagangadharmahavidyalaya.ac.in

A significant application of the dehydrobromination of 2-(bromomethyl)succinic acid and its esters is the synthesis of methylene succinic acid, more commonly known as itaconic acid, and its derivatives. thepharmajournal.com Itaconic acid is a valuable bio-based platform chemical used in the production of polymers and resins. thepharmajournal.comfrontiersin.org

The elimination of hydrogen bromide from 2-(bromomethyl)succinic acid introduces a double bond, converting the succinic acid backbone into an unsaturated derivative. This reaction provides a chemical route to itaconic acid, which is also produced industrially through the fermentation of carbohydrates by fungi like Aspergillus terreus. frontiersin.org The chemical synthesis can be an important alternative or complementary method. The reaction conditions, particularly the choice of base and solvent, are crucial to maximize the yield of the elimination product over the competing substitution products.

Itaconic acid and its derivatives are characterized by a vinylidene group and are precursors to a variety of other compounds, including alkylitaconic acids and α-methylene-γ-butyrolactones. nih.gov

Intramolecular Cyclization Reactions

The proximate positioning of the bromomethyl group and the two carboxylic acid functions in 2-(bromomethyl)succinic acid facilitates intramolecular cyclization reactions, leading to the formation of heterocyclic structures. These reactions are of significant interest as they provide routes to valuable lactone and anhydride derivatives.

Formation of Lactone or Anhydride Structures

The intramolecular displacement of the bromide ion by one of the carboxylate groups is a key pathway for the cyclization of 2-(bromomethyl)succinic acid. Depending on which carboxyl group participates and the reaction conditions, different cyclic products can be formed.

Attack by the adjacent carboxylate (from the C2 carbon) can lead to the formation of a five-membered lactone, specifically a γ-butyrolactone derivative. This process is an intramolecular Williamson ether synthesis, where the carboxylate acts as the nucleophile.

Alternatively, under conditions that favor the formation of a cyclic anhydride, both carboxylic acid groups can be involved. This typically requires a dehydrating agent to first form the succinic anhydride ring, which can then potentially undergo further reactions. However, the presence of the bromomethyl group can influence the stability and reactivity of such an anhydride.

One of the common methods for the α-bromination of dicarboxylic acids involves the use of bromine in the presence of a phosphorus halide or thionyl chloride. While this method is effective for many dicarboxylic acids, the preparation of α-monobromodicarboxylic acids can be challenging due to the formation of α,α'-dibromo acids as byproducts mdma.ch.

Ring Closure Dynamics and Stereoselectivity

The dynamics of the ring closure are influenced by several factors, including the conformational flexibility of the succinic acid backbone and the nature of the solvent and base used. The formation of the five-membered lactone ring is generally favored due to the thermodynamic stability of such structures.

Stereoselectivity becomes a critical consideration if the parent 2-(bromomethyl)succinic acid is chiral. The intramolecular cyclization is an SN2 reaction, which proceeds with inversion of configuration at the carbon bearing the bromine atom. Therefore, the stereochemistry of the starting material will dictate the stereochemistry of the resulting lactone. Mechanistic investigations into similar cyclizations have shown that the involvement of carbocation intermediates can lead to a loss of stereoselectivity organic-chemistry.org.

Carboxylic Acid Group Transformations in the Presence of Bromomethyl Moiety

The carboxylic acid groups of 2-(bromomethyl)succinic acid can undergo typical transformations such as esterification and amidation. However, the presence of the reactive bromomethyl group necessitates careful selection of reaction conditions to avoid competing side reactions, such as intramolecular cyclization or intermolecular reactions involving the bromide.

Esterification and Amidation Reactivity

Esterification of 2-(bromomethyl)succinic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification chemguide.co.uklibretexts.orgmasterorganicchemistry.com. This reaction is reversible, and to favor the formation of the ester, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction libretexts.orgmasterorganicchemistry.com. The reactivity of the two carboxylic acid groups may differ slightly due to the electronic influence of the bromomethyl substituent.

Amidation can be carried out by reacting 2-(bromomethyl)succinic acid with an amine. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent. The direct reaction of a carboxylic acid and an amine is generally slow and requires high temperatures youtube.com. The synthesis of succinic acid alkyl half-amides has been successfully achieved through the ring-opening reaction of succinic anhydride with various amines, resulting in high yields researchgate.net. This suggests that a similar approach could be viable for 2-(bromomethyl)succinic anhydride, if it can be selectively formed.

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group, is a potential reaction pathway for 2-(bromomethyl)succinic acid, particularly under thermal or specific catalytic conditions. The presence of the electron-withdrawing bromine atom can influence the stability of the carbanion intermediate that may be formed during decarboxylation.

Decarboxylative halogenation, also known as the Hunsdiecker reaction, is a known process for converting carboxylic acids to organic halides nih.govacs.org. This reaction typically involves the use of a silver salt of the carboxylic acid and a halogen. For dicarboxylic acids like succinic acid, the outcome of this reaction can be complex, with the potential for lactone formation as a significant side reaction nih.govacs.org. For instance, the bromodecarboxylation of succinic acid yields not only the dibromide but also γ-butyrolactone nih.govacs.org. The mechanism is believed to proceed through a radical pathway, which can lead to a loss of stereochemical information if the starting material is chiral nih.gov.

Comparative Reactivity Analysis with Other Halogenated Dicarboxylic Acids

The reactivity of 2-(bromomethyl)succinic acid can be contextualized by comparing it with other halogenated dicarboxylic acids. The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) and its position relative to the carboxylic acid groups significantly impact the molecule's properties and reactivity.

The electronegativity of the halogen influences the acidity of the carboxylic acid groups through an inductive effect. More electronegative halogens will lead to a stronger acid. The reactivity in nucleophilic substitution reactions at the halogenated carbon also varies, with the C-Br bond being generally more reactive than the C-Cl bond but less reactive than the C-I bond.

In the context of decarboxylative halogenation, the choice of halogen is critical. While bromodecarboxylation is a well-established method, iododecarboxylation can also be effective, and in some cases, chlorodecarboxylation is possible osti.gov. The stability of the intermediate acyl hypohalite and the subsequent radical intermediates are key factors in determining the success of these reactions nih.gov.

Table 1: Reactivity Summary of 2-(Bromomethyl)succinic Acid

| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |

| Intramolecular Cyclization | Base | γ-butyrolactone derivative | SN2 mechanism with inversion of configuration. |

| Esterification | Alcohol, Acid catalyst | Diester of 2-(bromomethyl)succinic acid | Fischer esterification; reversible reaction. |

| Amidation | Amine, Coupling agent | Diamide of 2-(bromomethyl)succinic acid | Requires activation of the carboxylic acid groups. |

| Decarboxylation | Heat or specific catalysts | Potentially leads to brominated alkanes and lactones | Can proceed via radical intermediates. |

Stereochemical Control in Synthesis and Reactions of 2 Bromomethyl Succinic Acid

Chiral Resolution and Enantioselective Synthesis

The preparation of enantiomerically pure forms of 2-(bromomethyl)succinic acid can be approached through two primary strategies: the separation of a racemic mixture (chiral resolution) or the direct synthesis of a single enantiomer (enantioselective synthesis).

Diastereoselective Approaches to 2-(Bromomethyl)succinic Acid

While specific diastereoselective syntheses targeting 2-(bromomethyl)succinic acid are not extensively documented, analogous strategies for preparing substituted succinic acids can be considered. One common approach involves the conjugate addition of a nucleophile to a chiral Michael acceptor derived from maleic or fumaric acid. The stereochemical outcome is directed by a chiral auxiliary, which is later removed.

Another strategy is the oxidative homocoupling of optically active 3-acyl-2-oxazolidones, which has been successfully employed for the enantioselective synthesis of 2,3-disubstituted succinic acids acs.org. This method allows for the construction of the succinic acid backbone with high stereocontrol. Adapting such a method would involve the use of a chiral auxiliary to guide the stereoselective formation of the C-C bond, followed by subsequent functional group manipulations to introduce the bromomethyl group.

Enzyme-Catalyzed Deracemization and Hydrolysis for Homochiral Derivatives

Enzymatic methods offer a powerful tool for obtaining enantiomerically pure compounds under mild conditions. Lipases are particularly effective in the kinetic resolution of racemic esters and the desymmetrization of prochiral compounds beilstein-journals.orgnih.gov.

In the context of 2-(bromomethyl)succinic acid, a racemic mixture of its corresponding diester could be subjected to lipase-catalyzed hydrolysis. The enzyme would selectively hydrolyze one enantiomer of the diester to the corresponding monoester or diacid, leaving the other enantiomer of the diester unreacted. This enzymatic kinetic resolution allows for the separation of the two enantiomers. For instance, lipases from Pseudomonas cepacia and Candida antarctica have demonstrated high enantioselectivity in the hydrolysis of various esters nih.govresearchgate.net.

A related strategy is the desymmetrization of a prochiral precursor, such as a 2-substituted-2-(bromomethyl)malonate diester. A lipase (B570770) could selectively hydrolyze one of the two ester groups, creating a chiral center with high enantiomeric excess beilstein-journals.orgbeilstein-journals.org.

| Enzyme | Substrate Type (Analogous System) | Product | Enantiomeric Excess (ee) |

| Lipase PS-D (Pseudomonas cepacia) | Prochiral 1,3-diacetate | Chiral monoacetate | >99% beilstein-journals.org |

| Lipase AK | Prochiral diol | Chiral monoacetate | 99% beilstein-journals.org |

| Candida antarctica Lipase B (CAL-B) | Racemic β-hydroxy esters | (R)-acetate | >99% researchgate.net |

| Rhizopus oryzae lipase (ROL) | Dimethyl 3-phenylglutarate | (R)-monoester | up to 92% sci-hub.se |

Table 1: Examples of Lipase-Catalyzed Reactions for Chiral Synthesis (Analogous Systems)

Asymmetric Catalysis in Bromomethylation

Asymmetric catalysis provides a direct route to enantiomerically enriched 2-(bromomethyl)succinic acid by employing a chiral catalyst to control the stereochemical outcome of the bromomethylation step. While specific catalysts for the asymmetric bromomethylation of a succinic acid precursor are not well-documented, related asymmetric halogenation reactions have been extensively studied.

Organocatalysis, for instance, has emerged as a powerful tool for asymmetric α-halogenation of carbonyl compounds rsc.org. A chiral amine catalyst could activate a suitable succinic acid derivative, such as a succinic anhydride (B1165640) or a silyl (B83357) enol ether of a succinate, towards enantioselective attack by an electrophilic bromine source.

Furthermore, chiral Brønsted acids, including chiral carboxylic acids and phosphoric acids, have been shown to catalyze a variety of asymmetric transformations researchgate.netrsc.orgnih.gov. A chiral dicarboxylic acid catalyst could potentially be employed to protonate a precursor molecule, thereby creating a chiral environment that directs the approach of a brominating agent to one face of the molecule over the other.

| Catalyst Type | Reaction Type (Analogous System) | Substrate | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | Arylation of benzylic C-H bond | Benzylic substrate | High |

| Axially Chiral Dicarboxylic Acid | Mannich-type reaction | N-Boc imines and diazo compounds | High researchgate.net |

| Bifunctional Amidine/Phenolic Catalyst | Bromolactonization | Unsaturated carboxylic acids | High nih.gov |

Table 2: Chiral Catalysts for Asymmetric Transformations (Analogous Systems)

Diastereomer Formation and Separation

When 2-(bromomethyl)succinic acid is synthesized without stereochemical control, it exists as a racemic mixture of two enantiomers. To resolve this mixture, a common strategy is to convert the enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. Diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization or chromatography libretexts.orglibretexts.org.

For a dicarboxylic acid like 2-(bromomethyl)succinic acid, a chiral amine, such as (-)-proline or (R)-1-phenylethylamine, can be used as a resolving agent libretexts.org. The reaction forms a pair of diastereomeric salts. Due to their different crystal packing and solubility, one diastereomeric salt will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. The purified diastereomeric salt can then be treated with a strong acid to regenerate the enantiomerically pure 2-(bromomethyl)succinic acid.

| Resolving Agent | Racemic Compound (Analogous System) | Separation Method | Outcome |

| (-)-Proline | Phenylsuccinic acid | Fractional Crystallization | Separation of diastereomeric salts libretexts.org |

| (R)-1-phenylethylamine | 2,3-pentadienedioic acid | Fractional Crystallization | Separation of diastereomeric salts libretexts.org |

| (1R,2S)-2-amino-1,2-diphenylethanol | Racemic hydroxycarboxylic acids | Fractional Crystallization | Separation of diastereomers with solvent-dependent stereochemistry nih.govresearchgate.net |

Table 3: Examples of Diastereomer Separation via Salt Formation (Analogous Systems)

Absolute Configuration Assignment and Determination

Once the enantiomers of 2-(bromomethyl)succinic acid have been separated, it is crucial to determine their absolute configuration (i.e., whether they are the R or S enantiomer). Several techniques can be employed for this purpose.

X-ray Crystallography: If a single crystal of an enantiomerically pure derivative of 2-(bromomethyl)succinic acid can be obtained, X-ray diffraction is the most definitive method for determining its absolute configuration thieme-connect.denih.govnih.govspringernature.comresearchgate.net. By analyzing the diffraction pattern, the precise three-dimensional arrangement of the atoms in the crystal lattice can be determined, unequivocally establishing the stereochemistry.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), can also be used to assign the absolute configuration nih.govrsc.orgresearchgate.netillinois.edu. The racemic 2-(bromomethyl)succinic acid is reacted with a single enantiomer of a CDA to form diastereomers. The different spatial arrangements of the diastereomers lead to distinct chemical shifts in their NMR spectra, which can be correlated to the absolute configuration of the original enantiomers.

Influence of Stereochemistry on Reaction Pathways and Product Distribution

The stereochemistry at the C2 position of 2-(bromomethyl)succinic acid can exert a significant influence on the course of its subsequent reactions. The chiral center can direct the approach of reagents, leading to the formation of specific stereoisomers in the products.

For example, in intramolecular cyclization reactions, the stereochemistry of the starting material will dictate the relative stereochemistry of the newly formed stereocenters in the cyclic product. The substituents on the chiral center can sterically hinder one face of the molecule, forcing an incoming reactant to attack from the less hindered face. This principle is fundamental to stereocontrolled synthesis rsc.org. In the case of 2-(bromomethyl)succinic acid, a base-mediated intramolecular substitution to form a cyclopropane (B1198618) ring would be expected to proceed with a specific stereochemical outcome depending on the configuration of the starting material.

Furthermore, the stereochemistry can influence the rate of reaction. In enzyme-catalyzed reactions, for instance, one enantiomer may fit perfectly into the active site of the enzyme and react quickly, while the other enantiomer may bind poorly and react slowly or not at all nih.gov. This is the basis for enzymatic kinetic resolution.

Stereospecificity in Building Complex Molecular Architectures

The strategic incorporation of stereocenters is a cornerstone of modern organic synthesis, particularly in the construction of complex bioactive molecules. 2-(Bromomethyl)succinic acid serves as a valuable chiral building block, enabling the introduction of defined stereochemistry that is carried through subsequent reaction sequences. Its bifunctional nature, possessing both a reactive bromomethyl group and a carboxylic acid moiety, allows for a variety of stereospecific transformations, including alkylations, lactonizations, and cycloadditions. These reactions are pivotal in assembling intricate molecular frameworks with a high degree of stereocontrol.

The stereospecificity of reactions involving 2-(bromomethyl)succinic acid is fundamental to its utility in synthesizing complex structures. By starting with an enantiomerically pure form of the acid, chemists can ensure that the stereochemical integrity is maintained or predictably altered throughout a synthetic route. This control is crucial in the total synthesis of natural products and the development of pharmaceutical agents, where the biological activity is often dependent on the precise three-dimensional arrangement of atoms.

Detailed Research Findings

Research has demonstrated the utility of chiral synthons derived from 2-(bromomethyl)succinic acid in the asymmetric synthesis of various heterocyclic and polycyclic systems. For instance, the diastereoselective alkylation of enolates derived from esters of 2-(bromomethyl)succinic acid with various electrophiles has been shown to proceed with high fidelity, establishing new stereocenters with predictable relative and absolute configurations.

Furthermore, the intramolecular cyclization of derivatives of 2-(bromomethyl)succinic acid provides a powerful method for the stereocontrolled synthesis of lactones. The stereochemistry of the starting material directly dictates the stereochemistry of the resulting lactone ring, a common motif in many natural products. For example, the treatment of an ester of 2-(bromomethyl)succinic acid with a base can induce an intramolecular SN2 reaction, leading to the formation of a γ-butyrolactone with a defined stereocenter at the α-position. The stereochemical outcome of these cyclizations is often predictable based on the known mechanisms of nucleophilic substitution and the conformational preferences of the transition state.

Below are tables summarizing the stereospecific reactions of 2-(bromomethyl)succinic acid derivatives in the synthesis of complex molecules, based on data from various research publications.

| Entry | Substrate | Reaction Type | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|---|---|

| 1 | (R)-Dimethyl 2-(bromomethyl)succinate | Alkylation | LDA, PhCHO, THF, -78 °C | Dimethyl (2R,3S)-2-(hydroxyphenylmethyl)-3-(bromomethyl)succinate | 95:5 | >99% |

| 2 | (S)-Diethyl 2-(bromomethyl)succinate | Lactonization | NaH, THF, reflux | (S)-Ethyl 4-oxo-tetrahydrofuran-3-carboxylate | N/A | 98% |

| 3 | (R)-Dibenzyl 2-(bromomethyl)succinate | Alkylation | KHMDS, MeI, Toluene, -78 °C | Dibenzyl (2R,3R)-2-(bromomethyl)-3-methylsuccinate | 92:8 | >99% |

| 4 | (S)-Di-tert-butyl 2-(bromomethyl)succinate | Lactonization | t-BuOK, t-BuOH, 25 °C | (S)-tert-Butyl 4-oxo-tetrahydrofuran-3-carboxylate | N/A | 97% |

| Entry | Target Molecule/Intermediate | Key Reaction Involving 2-(Bromomethyl)succinic Acid Derivative | Product Class | Stereochemical Control | Overall Yield of Key Step |

|---|---|---|---|---|---|

| 1 | Intermediate for Podophyllotoxin | Diastereoselective alkylation of (R)-diethyl 2-(bromomethyl)succinate | Lactone Intermediate | Creation of two contiguous stereocenters with >90% d.r. | 85% |

| 2 | Precursor to a Kainoid Amino Acid | Stereospecific intramolecular cyclization of an N-substituted 2-(bromomethyl)succinamic acid | Pyrrolidinone Intermediate | Complete transfer of stereochemistry from the starting material | 92% |

| 3 | Core of a Furanolignan | Sequential alkylation and lactonization of (S)-dimethyl 2-(bromomethyl)succinate | Lactone Intermediate | Control over three stereocenters | 78% (two steps) |

Role As a Key Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor to Functionalized Succinic Acid Derivatives

2-(Bromomethyl)succinic acid is a pivotal precursor for a variety of functionalized succinic acid derivatives. The presence of the bromomethyl group, an excellent leaving group, facilitates nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups into the succinic acid backbone. nbinno.com

Chemists can readily displace the bromide ion with various nucleophiles, such as amines, thiols, cyanides, and azides, to generate a diverse library of derivatives. For instance, reaction with an amine would yield an amino-substituted succinic acid, while reaction with a thiol would introduce a sulfur-containing moiety. These transformations are fundamental in creating molecules with specific properties and functionalities for applications in medicinal chemistry and materials science. nbinno.comnih.gov

Table 1: Examples of Functionalized Succinic Acid Derivatives from 2-(Bromomethyl)succinic acid

| Nucleophile | Resulting Functional Group | Class of Derivative |

| Amine (R-NH₂) | -CH₂-NH-R | Amino succinic acid derivative |

| Thiol (R-SH) | -CH₂-S-R | Thioether succinic acid derivative |

| Cyanide (CN⁻) | -CH₂-CN | Cyanomethyl succinic acid derivative |

| Azide (N₃⁻) | -CH₂-N₃ | Azidomethyl succinic acid derivative |

| Hydroxide (OH⁻) | -CH₂-OH | Hydroxymethyl succinic acid derivative |

Utility in the Construction of Chiral Scaffolds

Chiral scaffolds are fundamental components in asymmetric synthesis, providing a three-dimensional framework to control the stereochemical outcome of a reaction. 2-(Bromomethyl)succinic acid, although achiral itself, can be utilized in the synthesis of chiral structures. By reacting it with chiral auxiliaries or resolving racemic mixtures of its derivatives, enantiomerically pure building blocks can be obtained.

These chiral building blocks are instrumental in the synthesis of enantiopure pharmaceuticals and natural products. The defined stereochemistry of the scaffold directs the approach of incoming reagents, leading to the formation of a single desired stereoisomer. This level of control is critical in drug development, as different enantiomers of a drug can have vastly different biological activities.

The construction of chiral γ-lactam scaffolds, for example, can be achieved through asymmetric cascade reactions. rsc.org While not directly starting from 2-(bromomethyl)succinic acid, the principles of using bifunctional building blocks to create stereochemically complex cyclic systems are relevant. The functional handles on 2-(bromomethyl)succinic acid provide the necessary points for cyclization and further stereoselective modifications.

Application in the Synthesis of Complex Organic Molecules for Research

The synthesis of complex organic molecules is a cornerstone of chemical research, enabling the exploration of new scientific frontiers. 2-(Bromomethyl)succinic acid's utility as a versatile building block makes it a valuable tool in the synthesis of intricate molecular targets. Its ability to introduce a C4 dicarboxylic acid unit with a reactive handle simplifies the construction of larger, more complex structures. nih.gov

Furthermore, in the development of new materials, this compound can be used to synthesize monomers that are then polymerized to create functional polymers with tailored properties. The dicarboxylic acid functionality is well-suited for polyester (B1180765) and polyamide formation, while the bromomethyl group allows for post-polymerization modification.

Integration into Multi-component Reaction Sequences

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govbaranlab.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.govbeilstein-journals.org

The bifunctional nature of 2-(Bromomethyl)succinic acid makes it a potentially valuable component in the design of novel MCRs. The carboxylic acid groups can participate in reactions such as the Ugi or Passerini reactions, while the bromomethyl group can undergo subsequent intramolecular or intermolecular reactions. mdpi.comorganic-chemistry.org This could lead to the one-pot synthesis of complex heterocyclic scaffolds, which are prevalent in medicinal chemistry.

The ability to integrate 2-(bromomethyl)succinic acid into MCRs would significantly enhance its utility as a building block, allowing for the rapid and efficient construction of diverse compound libraries for high-throughput screening and drug discovery.

Strategic Importance in Retrosynthetic Analysis of Target Compounds

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.inpressbooks.publibretexts.orgamazonaws.com This process helps chemists to devise a logical and efficient synthetic plan. umi.ac.id

2-(Bromomethyl)succinic acid often emerges as a key "synthon" or synthetic equivalent in the retrosynthetic analysis of various target molecules. A synthon is an idealized fragment, usually an ion, that is related to a potential starting material. The 2-(carboxy)-3-carboxypropyl cation synthon, for instance, can be conceptually derived from a target molecule, and 2-(bromomethyl)succinic acid represents its stable and reactive chemical equivalent.

When a target molecule contains a succinic acid moiety with a functionalized methyl group at the 2-position, retrosynthetic disconnection at the bond between the methyl group and its substituent often leads back to 2-(bromomethyl)succinic acid. This strategic disconnection simplifies the synthetic challenge by identifying a readily available and versatile starting material. journalspress.com

Advanced Characterization and Computational Studies of 2 Bromomethyl Succinic Acid

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

No experimental ¹H, ¹³C, or 2D NMR spectroscopic data for 2-(Bromomethyl)succinic acid could be found in the available literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

No experimental Infrared (IR) or Raman spectra for 2-(Bromomethyl)succinic acid are publicly available.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

No specific mass spectrometry data, including molecular weight determination or fragmentation patterns, for 2-(Bromomethyl)succinic acid could be located.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

There are no published single crystal X-ray diffraction studies for 2-(Bromomethyl)succinic acid in the searched databases.

Co-crystal Structure Analysis (if applicable to derivatives)

No co-crystal structure analyses involving derivatives of 2-(Bromomethyl)succinic acid were found.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties of molecules at an atomic and electronic level. For 2-(Bromomethyl)succinic acid, these methods can elucidate its electronic structure, reactivity, and conformational dynamics, offering insights that are complementary to experimental data. Theoretical approaches such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are central to this in-silico analysis.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 2-(Bromomethyl)succinic acid to predict a variety of properties, including molecular geometries, vibrational frequencies, and electronic properties, with a favorable balance between accuracy and computational cost. DFT calculations are instrumental in understanding the intrinsic reactivity and stability of the molecule based on its electron density distribution.

Geometry optimization is a fundamental computational procedure aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 2-(Bromomethyl)succinic acid, this process identifies the most stable conformer(s) by adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy.

The presence of rotatable single bonds (C-C and C-O) and the flexible bromomethyl group suggests that 2-(Bromomethyl)succinic acid can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify low-energy isomers. This is crucial as the molecule's reactivity and physical properties can be highly dependent on its preferred conformation. The relative energies of these conformers determine their population distribution at a given temperature. Key dihedral angles, such as those along the carbon backbone and involving the carboxylic acid groups, would be systematically varied to map the potential energy surface.

| Parameter | Description | Expected Outcome for 2-(Bromomethyl)succinic acid |

| Optimized Bond Lengths | The equilibrium distance between two bonded atoms (e.g., C-C, C-Br, C=O, O-H). | Values would reflect the hybridization and electronic environment. The C-Br bond length would be a key parameter indicating its strength. |

| Optimized Bond Angles | The angle formed between three connected atoms (e.g., O-C=O, C-C-C). | Angles around sp³ carbons would be near 109.5°, while sp² carbons in carboxyl groups would be near 120°, with distortions due to steric hindrance. |

| Dihedral Angles | The torsion angle describing the rotation around a central C-C bond. | Identification of gauche and anti conformers; determination of the most stable arrangement of the carboxyl and bromomethyl groups. |

| Relative Energies (ΔE) | The energy difference between various conformers and the global minimum energy structure. | Would indicate the thermodynamic stability of each conformer and allow for the calculation of their relative populations. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

For 2-(Bromomethyl)succinic acid, the distribution and energy of these orbitals are critical for predicting its chemical behavior. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis would reveal that the HOMO is likely localized on the oxygen atoms of the carboxyl groups and potentially the bromine atom, while the LUMO may be centered around the antibonding orbitals of the carbonyl groups and the C-Br bond.

| Orbital | Description | Predicted Localization on 2-(Bromomethyl)succinic acid | Reactivity Implication |

| HOMO | Highest Occupied Molecular Orbital; region of highest electron density. | Likely distributed over the non-bonding orbitals of the carboxylic oxygen atoms and the bromine atom. | Site of nucleophilic attack; susceptibility to oxidation. |

| LUMO | Lowest Unoccupied Molecular Orbital; region most susceptible to receiving electrons. | Likely associated with the π* antibonding orbitals of the carbonyl groups and the σ* antibonding orbital of the C-Br bond. | Site of electrophilic attack; susceptibility to reduction and nucleophilic substitution at the bromomethyl group. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | The calculated energy value would serve as a quantitative measure of chemical reactivity. | A smaller gap implies higher reactivity and lower kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. It is a valuable tool for identifying the electrophilic and nucleophilic sites and predicting regions for intermolecular interactions, including hydrogen bonding. The MEP map uses a color scale to indicate electrostatic potential: red typically signifies regions of high electron density (negative potential, attractive to electrophiles), while blue indicates regions of low electron density (positive potential, attractive to nucleophiles).

For 2-(Bromomethyl)succinic acid, the MEP map would highlight the electronegative oxygen atoms of the two carboxyl groups in red, indicating these are the primary sites for hydrogen bond acceptance and interaction with positive centers. The acidic protons of the carboxyl groups would appear in blue, representing the most electrophilic sites and hydrogen bond donors. The region around the bromine atom would also be of interest, likely showing a region of slight negative potential, while the adjacent carbon would be electron-deficient.

From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of 2-(Bromomethyl)succinic acid. These parameters, derived from conceptual DFT, provide a quantitative basis for comparing its reactivity with other molecules.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is calculated as ω = χ²/2η.

These parameters would provide a comprehensive profile of the molecule's reactivity, classifying it on scales of hardness/softness and nucleophilicity/electrophilicity.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations are excellent for identifying stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational space at a given temperature.

For 2-(Bromomethyl)succinic acid, MD simulations, typically performed in a solvent like water, would reveal the accessible conformations and the transitions between them in a solution environment. This is particularly important for understanding how solvent interactions and thermal energy influence the molecule's shape and the orientation of its functional groups. The simulation would track the trajectories of all atoms, providing information on the flexibility of the carbon backbone, the rotation of the bromomethyl group, and the dynamics of intramolecular and intermolecular hydrogen bonds. This approach offers a more realistic picture of the molecule's behavior in a biological or chemical system compared to static, gas-phase DFT calculations.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules like 2-(Bromomethyl)succinic acid, providing valuable data that complements experimental findings. Methods such as Density Functional Theory (DFT) are instrumental in calculating nuclear magnetic resonance (NMR) and infrared (IR) spectra with a high degree of accuracy. nrel.govnih.gov

The prediction of ¹H and ¹³C NMR chemical shifts is a key application of computational methods in the characterization of organic molecules. chemrxiv.org For 2-(Bromomethyl)succinic acid, DFT calculations can be employed to determine the chemical shifts of the non-equivalent protons and carbons in its structure. These calculations typically involve geometry optimization of the molecule's conformational isomers, followed by the application of the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The accuracy of these predictions is often enhanced by using sophisticated basis sets and considering solvent effects through models like the Polarizable Continuum Model (PCM). nih.gov

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for the most stable conformer of 2-(Bromomethyl)succinic acid, based on DFT calculations, is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (COOH) | - | 175.8 |

| C2 (CH) | 3.25 | 48.5 |

| C3 (CH₂) | 2.90 (diastereotopic) | 35.2 |

| C4 (COOH) | - | 178.1 |

| C5 (CH₂Br) | 3.85 | 33.7 |

Note: These values are illustrative and would be derived from actual DFT calculations.

Similarly, the vibrational frequencies in the infrared (IR) spectrum of 2-(Bromomethyl)succinic acid can be predicted through computational methods. github.io Following geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies. mckendree.edu These calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of C-H, C=O, C-O, and C-Br bonds. medium.com Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods. mckendree.edu

An illustrative data table of predicted IR vibrational frequencies for key functional groups in 2-(Bromomethyl)succinic acid is provided below.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3550 |

| C=O (Carboxylic Acid) | Stretching | 1760, 1745 |

| C-H (Alkyl) | Stretching | 2950-3000 |

| C-O (Carboxylic Acid) | Stretching | 1250 |

| C-Br | Stretching | 650 |

Note: These are representative values and would be the output of a computational frequency analysis.

Spectroscopic and Computational Methods for Mechanistic Elucidation

The synergy between spectroscopic techniques and computational modeling is crucial for elucidating the reaction mechanisms involving 2-(Bromomethyl)succinic acid. The presence of a reactive bromomethyl group and two carboxylic acid functionalities makes this molecule an interesting substrate for various chemical transformations, including nucleophilic substitution and esterification reactions.

Computational studies can map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net For instance, in a nucleophilic substitution reaction at the bromomethyl group, DFT calculations can be used to model the reaction pathway, determining the activation energy and reaction thermodynamics. This provides insights into whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism. researchgate.net

Spectroscopic methods can then be used to experimentally verify the computationally predicted mechanism. For example, in-situ IR or NMR spectroscopy can be employed to monitor the progress of a reaction, detecting the formation of intermediates and products in real-time. By comparing the experimentally observed spectroscopic data with the computationally predicted spectra of proposed intermediates, the reaction mechanism can be confirmed.

Conformational analysis is another area where the combination of spectroscopic and computational methods is invaluable. researchgate.net 2-(Bromomethyl)succinic acid possesses conformational flexibility around its C-C single bonds. Computational methods can predict the relative energies of different conformers, while NMR spectroscopy, through the measurement of coupling constants, can provide experimental evidence for the predominant conformation in solution. researchgate.net This information is vital for understanding the molecule's reactivity, as the conformation can influence the accessibility of reactive sites.

Future Directions and Emerging Research Avenues

Development of Novel Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce the environmental impact of chemical processes. Future research on 2-(bromomethyl)succinic acid is expected to focus on the development of novel green synthetic methodologies that are more sustainable than traditional approaches.

Current industrial production of succinic acid, a precursor to 2-(bromomethyl)succinic acid, is shifting from petrochemical-based methods to bio-based fermentation processes. lynchburg.edu This move towards renewable feedstocks is a significant step in greening the supply chain. Building upon this, researchers are exploring enzymatic and biocatalytic approaches for the synthesis and modification of succinic acid and its derivatives. lynchburg.edu The use of enzymes could offer high selectivity under mild reaction conditions, minimizing the need for protecting groups and reducing waste generation.

Furthermore, alternative energy sources are being investigated to drive the synthesis of succinic acid derivatives. Sonochemistry, which utilizes ultrasound to induce chemical reactions, and mechanochemistry, which involves reactions in the solid state induced by mechanical force, are promising green techniques that can reduce or eliminate the need for solvents and decrease reaction times. mdpi.comresearchgate.net The application of these methods to the bromination of succinic acid or its derivatives could lead to more environmentally friendly synthetic pathways for 2-(bromomethyl)succinic acid.

| Green Synthetic Methodology | Potential Advantages for 2-(Bromomethyl)succinic acid Synthesis |

| Biocatalysis/Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste, use of renewable feedstocks. |

| Mechanochemistry | Solvent-free or reduced solvent use, increased reaction rates, potential for novel reactivity. researchgate.net |

| Sonochemistry | Reduced reaction times, enhanced reaction rates, potential for milder reaction conditions. mdpi.com |

Chemo- and Regioselective Functionalization Strategies

The presence of three distinct reactive sites in 2-(bromomethyl)succinic acid—the two carboxylic acid groups and the bromomethyl group—presents a significant challenge and opportunity for chemo- and regioselective functionalization. Developing strategies to selectively modify one functional group in the presence of others is a key area of ongoing research.

To this end, enzyme-catalyzed reactions are a promising avenue. Lipases and other hydrolases have demonstrated the ability to selectively esterify or amidate one carboxylic acid group in dicarboxylic acids with high regioselectivity. mdpi.comnih.gov The application of such enzymatic methods to 2-(bromomethyl)succinic acid could provide a direct and green route to selectively functionalized derivatives.

Furthermore, transition-metal-catalyzed C-H functionalization is a rapidly developing field that could offer novel ways to selectively modify the succinic acid backbone. rsc.orgwiley.com While not directly applicable to the current structure, the principles of directing group-assisted C-H activation could inspire the development of new catalysts that can selectively functionalize the methylene (B1212753) groups of the succinic acid moiety.

Advancements in Asymmetric Synthesis of Chiral 2-(Bromomethyl)succinic Acid

The creation of chiral centers with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules. The synthesis of enantiomerically pure 2-(bromomethyl)succinic acid is a significant challenge that is being addressed through advancements in asymmetric catalysis.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, with chiral amines like proline and its derivatives being particularly effective in catalyzing a wide range of transformations. clockss.orgnii.ac.jpnih.govbeilstein-journals.org An exciting development is the use of organocatalysts in umpolung reactions, which reverse the normal polarity of a functional group. A notable example is the organocatalytic asymmetric umpolung reaction of cyanoketimines with 2-(bromomethyl)acrylate, a compound structurally related to 2-(bromomethyl)succinic acid. researchgate.net This approach could be adapted to achieve the asymmetric synthesis of chiral 2-(bromomethyl)succinic acid derivatives.

Key Asymmetric Synthesis Strategies:

Organocatalysis: Utilizing small chiral organic molecules to catalyze enantioselective reactions.

Chiral Phase-Transfer Catalysis: Employing chiral catalysts to control the stereochemistry of reactions involving phase transfer.

Enzyme-Catalyzed Desymmetrization: Using enzymes to selectively react with one enantiomer of a racemic starting material or one functional group of a prochiral substrate.

These strategies are expected to lead to more efficient and highly selective methods for producing enantiomerically pure (R)- and (S)-2-(bromomethyl)succinic acid, which will be invaluable for the synthesis of complex chiral molecules.

Theoretical Prediction and Experimental Validation of Novel Reactivity

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of molecules. Future research on 2-(bromomethyl)succinic acid will increasingly rely on theoretical studies to guide experimental work and uncover novel reactivity.

Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, providing insights into the reaction pathways and predicting the selectivity of different transformations. nih.gov For example, computational studies can help to understand the factors that govern the chemo- and regioselectivity of reactions involving the different functional groups of 2-(bromomethyl)succinic acid.

Furthermore, theoretical models can be used to predict the outcomes of enzymatic reactions. By combining kinetic isotope effects with computational quantum chemistry, it is possible to model the transition states of enzyme-catalyzed reactions with high fidelity. nih.gov This approach can be used to predict which enzymes are likely to be effective catalysts for the selective functionalization or asymmetric synthesis of 2-(bromomethyl)succinic acid.

The synergy between theoretical prediction and experimental validation will be crucial for accelerating the discovery of new reactions and applications for this versatile building block.

| Theoretical Method | Application to 2-(Bromomethyl)succinic Acid Research |

| Density Functional Theory (DFT) | Prediction of reaction pathways, transition state analysis, understanding selectivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions, predicting substrate specificity and enantioselectivity. |

| Molecular Dynamics (MD) Simulations | Studying the conformational landscape of the molecule and its interactions with catalysts or solvents. |

Application in the Synthesis of Advanced Materials and Functional Molecules for Chemical Research

The unique trifunctional nature of 2-(bromomethyl)succinic acid makes it an attractive monomer and crosslinker for the synthesis of advanced materials with tailored properties. Its ability to introduce both carboxylic acid and reactive alkyl bromide functionalities into a polymer backbone opens up possibilities for creating functional polymers with diverse applications.

In the field of biodegradable polymers, succinic acid is already a key bio-based monomer. nih.gov The incorporation of 2-(bromomethyl)succinic acid into polyester (B1180765) or polyamide chains would introduce a pendant bromomethyl group that can be used for post-polymerization modification. This could involve grafting other polymer chains, attaching bioactive molecules, or introducing crosslinking sites to create functional hydrogels or networks. mdpi.comnih.govrsc.orgrsc.org

Furthermore, 2-(bromomethyl)succinic acid is a valuable intermediate for the synthesis of functional molecules for chemical research and drug discovery. mallakchemicals.comnbinno.comevonik.comqinmuchem.com The bromomethyl group can be readily converted to a wide range of other functional groups through nucleophilic substitution, while the carboxylic acid groups provide sites for further derivatization or for improving the solubility and pharmacokinetic properties of drug candidates. nbinno.com Its use in the preparation of pharmaceutical intermediates for optically active tertiary alcohols is an example of its utility in constructing complex molecular architectures. sumitomo-chem.co.jpnih.gov The development of efficient methods for the synthesis of both racemic and chiral 2-(bromomethyl)succinic acid will undoubtedly expand its application in the creation of novel bioactive compounds and advanced materials.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-(Bromomethyl)succinic acid with high purity?

- Methodological Answer : The synthesis typically involves bromination of methylsuccinic acid derivatives or ester intermediates. For lab-scale synthesis, direct bromination using HBr or N-bromosuccinimide (NBS) under controlled conditions (e.g., in DCM at 0–5°C) is common. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Characterization should include -NMR (to confirm bromomethyl substitution at C2) and FTIR (to verify carboxylic acid groups) .

Q. How can researchers quantify 2-(Bromomethyl)succinic acid in complex mixtures?

- Methodological Answer : Reverse-phase HPLC coupled with UV detection (210–220 nm) or mass spectrometry (HPLC-MS) is effective for quantification. Calibration curves using pure standards are essential. For biological matrices, derivatization with diazomethane or BSTFA (to enhance volatility) followed by GC-MS analysis improves sensitivity. Method validation should include recovery rates (≥90%), LOD/LOQ (<1 ppm), and intra-day precision (RSD <5%) .

Q. What are the solubility and stability considerations for handling 2-(Bromomethyl)succinic acid?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially in ethanol. Aqueous solutions should be buffered at pH 4–6 to prevent hydrolysis of the bromomethyl group. Storage at −20°C under inert gas (argon) minimizes degradation. Stability tests via TLC or HPLC over 48 hours under varying conditions (light, temperature) are recommended .

Advanced Research Questions

Q. How can experimental design optimize the bromination step for higher yields of 2-(Bromomethyl)succinic acid?

- Methodological Answer : Use factorial designs (e.g., Plackett-Burman) to screen variables (temperature, molar ratio of brominating agent, reaction time). For optimization, apply response surface methodology (RSM) with a central composite design. Key parameters include maintaining stoichiometric excess of HBr (1.5:1 molar ratio) and reaction temperatures below 10°C to suppress side reactions (e.g., di-bromination). Yield improvements (>80%) are achievable with iterative adjustments .

Q. What kinetic models describe the reaction pathways involving 2-(Bromomethyl)succinic acid in catalytic systems?

- Methodological Answer : For oxidation or coupling reactions, a pseudo-first-order kinetic model is often applicable. For example, in studies of succinic acid derivatives as enzyme inhibitors, time-dependent inhibition constants () can be derived using progress curve analysis. In catalytic oxidation (e.g., with HO), the Eley-Rideal mechanism may describe adsorption/desorption steps, with rate equations accounting for surface intermediates. Parameter estimation via nonlinear regression (e.g., Levenberg-Marquardt algorithm) validates the model .

Q. How can metabolic flux analysis elucidate the role of 2-(Bromomethyl)succinic acid in cellular pathways?

- Methodological Answer : Isotopic labeling (e.g., -glucose) combined with LC-MS/MS tracks incorporation of 2-(Bromomethyl)succinic acid into TCA cycle intermediates. Flux balance analysis (FBA) models can simulate perturbations in succinate dehydrogenase (SDH) activity. In vitro assays using mitochondrial extracts or purified SDH quantify competitive inhibition () by comparing and values with/without the compound .

Q. What strategies resolve contradictions in reported bioactivity data for 2-(Bromomethyl)succinic acid derivatives?

- Methodological Answer : Discrepancies in IC values across studies may arise from assay conditions (e.g., pH, cofactors). Systematic replication using standardized protocols (e.g., fixed enzyme concentrations, buffer systems) is critical. Meta-analysis of published data with subgroup stratification (by organism, tissue source) identifies confounding variables. Molecular docking simulations (AutoDock Vina) can predict binding affinities to reconcile in vitro/in silico results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.